
2-Chloroethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, where a chlorine atom and an ethynyl group are attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethynylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-ethynylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, resulting in the formation of substituted pyridines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used in the presence of catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Addition products with halogens or hydrogen halides.
- Oxidized or reduced derivatives of this compound .
Scientific Research Applications
2-Chloroethynylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroethynylpyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloropyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Ethynylpyridine: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-4-ethynylpyridine: A closely related compound with an additional ethynyl group at the 4-position, offering different reactivity and applications.
Uniqueness: 2-Chloroethynylpyridine’s unique combination of a chlorine atom and an ethynyl group provides it with distinct reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C7H4ClN |
|---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
2-(2-chloroethynyl)pyridine |
InChI |
InChI=1S/C7H4ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H |
InChI Key |
JNQFYCDKCVJJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


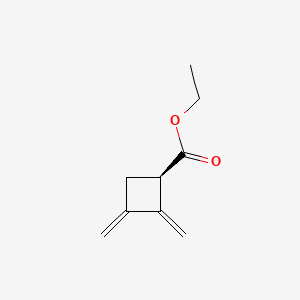

![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
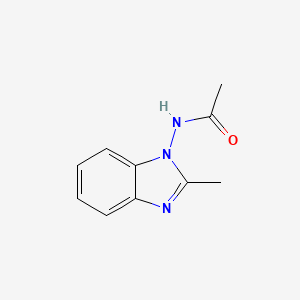
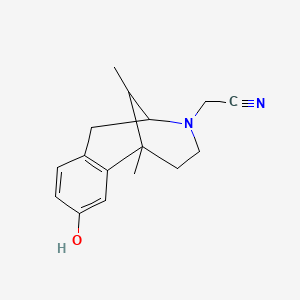
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
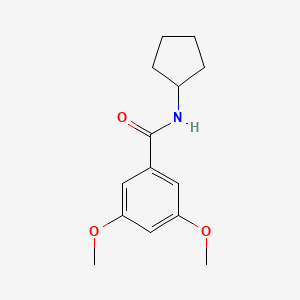
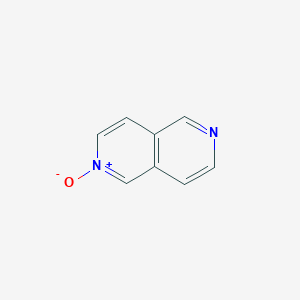
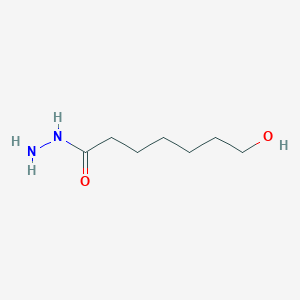
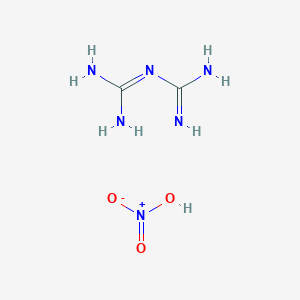
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)

